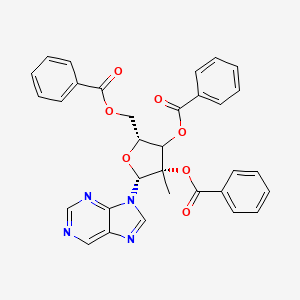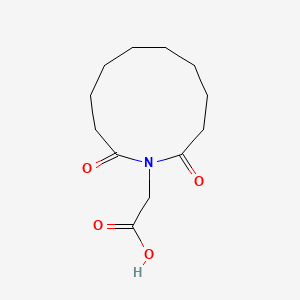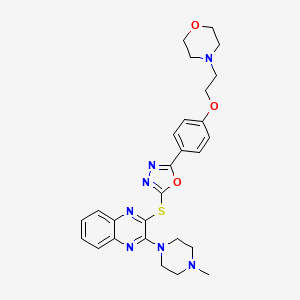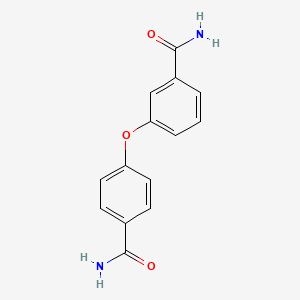
9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine: is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine involves several steps. One common method includes the Fischer-Helferich glycosylation, where arabinose is dissolved in methanol hydrochloride and stirred at room temperature. This results in the formation of methyl-D-arabinose. The methyl-D-arabinose is then resuspended in pyridine and benzoylated using benzoyl chloride to protect the hydroxyl groups .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Substitution: Nucleophilic reagents such as sodium azide or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study nucleoside analogs’ effects on cellular processes. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells .
Medicine: Medically, this compound has shown promise as an antitumor agent. Its ability to target indolent lymphoid malignancies makes it a potential candidate for cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable component in drug design and development .
Mecanismo De Acción
The mechanism of action of 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine involves the inhibition of DNA synthesis. This is achieved by incorporating the compound into the DNA strand, which prevents further elongation. Additionally, the compound induces apoptosis, or programmed cell death, in cancer cells. This dual mechanism makes it an effective antitumor agent .
Comparación Con Compuestos Similares
- 2-Amino-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)]-9H-purine
- Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside
- 9-(2-C-methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl) purine
Comparison: Compared to similar compounds, 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine stands out due to its broad antitumor activity and ability to target indolent lymphoid malignancies. Its unique structure allows for specific interactions with DNA, making it a potent inhibitor of DNA synthesis and inducer of apoptosis .
Propiedades
Fórmula molecular |
C32H26N4O7 |
|---|---|
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N4O7/c1-32(43-30(39)23-15-9-4-10-16-23)26(42-29(38)22-13-7-3-8-14-22)25(18-40-28(37)21-11-5-2-6-12-21)41-31(32)36-20-35-24-17-33-19-34-27(24)36/h2-17,19-20,25-26,31H,18H2,1H3/t25-,26?,31-,32+/m1/s1 |
Clave InChI |
PGGMXOXSXMZXJF-ZCDFGIOASA-N |
SMILES isomérico |
C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=CN=CN=C54)OC(=O)C6=CC=CC=C6 |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)

![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)

![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)




![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)
